4-[cyclohexyl(methyl)amino]-3-nitrobenzamide
Overview
Description
4-[cyclohexyl(methyl)amino]-3-nitrobenzamide is an organic compound with the molecular formula C14H18N2O3 This compound is characterized by the presence of a cyclohexyl group, a methylamino group, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[cyclohexyl(methyl)amino]-3-nitrobenzamide typically involves the nitration of a benzamide derivative followed by the introduction of the cyclohexyl and methylamino groups. One common method involves the nitration of 4-aminobenzamide to form 4-nitrobenzamide, which is then subjected to a substitution reaction with cyclohexylmethylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-[cyclohexyl(methyl)amino]-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: 4-[cyclohexyl(methyl)amino]-3-aminobenzamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: 4-[cyclohexyl(methyl)amino]-3-nitrosobenzamide or this compound.
Scientific Research Applications
4-[cyclohexyl(methyl)amino]-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 4-[cyclohexyl(methyl)amino]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclohexyl and methylamino groups may also contribute to its binding affinity and specificity towards certain enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 4-[benzyl(methyl)amino]-3-nitrobenzamide
- 4-[cyclohexyl(methyl)amino]-3-nitrobenzoic acid
- 4-[cyclohexyl(methyl)amino]-3-nitrobenzaldehyde
Uniqueness
4-[cyclohexyl(methyl)amino]-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-[cyclohexyl(methyl)amino]-3-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-16(11-5-3-2-4-6-11)12-8-7-10(14(15)18)9-13(12)17(19)20/h7-9,11H,2-6H2,1H3,(H2,15,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHGAIQQOSIPHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2=C(C=C(C=C2)C(=O)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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